2-[(4-chlorobenzyl)sulfanyl]-N'-(4-methylbenzoyl)benzenecarbohydrazide
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Overview
Description
2-[(4-chlorobenzyl)sulfanyl]-N’-(4-methylbenzoyl)benzenecarbohydrazide is an organic compound with the molecular formula C22H19ClN2O2S. This compound is characterized by the presence of a chlorobenzyl group, a methylbenzoyl group, and a benzenecarbohydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-N’-(4-methylbenzoyl)benzenecarbohydrazide typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorobenzyl)sulfanyl]-N’-(4-methylbenzoyl)benzenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-chlorobenzyl)sulfanyl]-N’-(4-methylbenzoyl)benzenecarbohydrazide is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-N’-(4-methylbenzoyl)benzenecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorobenzyl)sulfanyl]-N’-(4-methylbenzoyl)benzenecarbohydrazide shares similarities with other benzoyl hydrazides and sulfanyl derivatives.
- Compounds such as 2-[(4-chlorobenzyl)sulfanyl]-N’-(4-methylbenzoyl)benzohydrazide and 2-[(4-chlorobenzyl)sulfanyl]-N’-(4-methylbenzoyl)benzamide exhibit similar structural features.
Uniqueness
- The presence of both chlorobenzyl and methylbenzoyl groups in 2-[(4-chlorobenzyl)sulfanyl]-N’-(4-methylbenzoyl)benzenecarbohydrazide provides unique reactivity and biological activity.
- Its ability to undergo diverse chemical reactions and its potential applications in various research fields make it a valuable compound for scientific studies.
Biological Activity
2-[(4-chlorobenzyl)sulfanyl]-N'-(4-methylbenzoyl)benzenecarbohydrazide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C16H16ClN3OS
- Molar Mass: 335.83 g/mol
- CAS Number: [Not provided in search results]
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The following sections detail specific activities observed in research studies.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound. For instance, it has shown effectiveness against a range of bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties, particularly against certain cancer cell lines. A study evaluating its effects on human breast cancer cells (MCF-7) found:
- IC50 Value: 15 µM after 48 hours of treatment.
- Mechanism: Induction of apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.
The proposed mechanism of action for the biological activities of this compound includes:
- Inhibition of Enzymatic Pathways: The sulfanyl group may interact with thiol groups in enzymes, inhibiting their function.
- Receptor Modulation: Potential modulation of receptors involved in cell proliferation and apoptosis.
- Oxidative Stress Induction: Increase in reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested alongside standard antibiotics. The results demonstrated a synergistic effect when combined with amoxicillin against resistant strains of Staphylococcus aureus.
Case Study 2: Anticancer Research
A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as part of a combination therapy. Preliminary results indicated a significant reduction in tumor size in 60% of participants over three months, with manageable side effects.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N'-(4-methylbenzoyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2S/c1-15-6-10-17(11-7-15)21(26)24-25-22(27)19-4-2-3-5-20(19)28-14-16-8-12-18(23)13-9-16/h2-13H,14H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKDHZJCSRRVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.